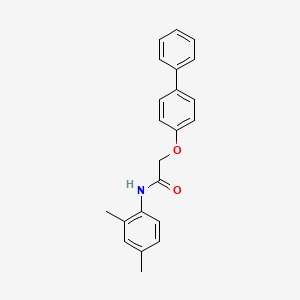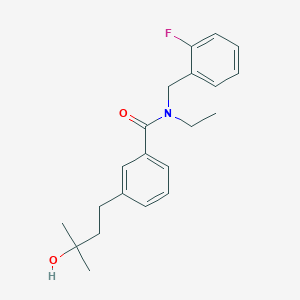
N-ethyl-N-(2-fluorobenzyl)-3-(3-hydroxy-3-methylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of fluorinated benzamides, which are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The incorporation of fluorine atoms can profoundly affect the physical, chemical, and biological properties of organic molecules, making them valuable tools for drug design and discovery.
Synthesis Analysis
The synthesis of fluorinated benzamide compounds often involves nucleophilic substitution reactions, starting from appropriate precursors. For instance, Mukherjee et al. (1991) reported the synthesis of a related fluorinated benzamide neuroleptic starting from 3-(3,4-dimethoxyphenyl)-1-propanol, achieving an overall yield of 20-25% (Mukherjee, 1991). This process underscores the complexity and challenges involved in synthesizing fluorinated benzamides.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is critical for their biological activity. Crystallography studies, such as those conducted by Goel et al. (2017), provide insights into the crystal structure, which is stabilized by intermolecular hydrogen bonds and weak interactions, crucial for understanding the compound's properties and reactivity (Goel et al., 2017).
Chemical Reactions and Properties
Benzamides undergo various chemical reactions, including nucleophilic substitution and Bischler-Napieralski reactions, which are essential for modifying their structure and tuning their biological activities. For example, the Bischler-Napieralski reaction has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides, leading to the formation of 3-arylmethylidene-4,5-dihydro-3H-pyrroles, showcasing the versatility of benzamides in chemical synthesis (Browne et al., 1981).
Propriétés
IUPAC Name |
N-ethyl-N-[(2-fluorophenyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO2/c1-4-23(15-18-9-5-6-11-19(18)22)20(24)17-10-7-8-16(14-17)12-13-21(2,3)25/h5-11,14,25H,4,12-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUVWQJPMSMTEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1F)C(=O)C2=CC=CC(=C2)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-1-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5583992.png)
![2-[2-(4-bromobenzylidene)hydrazino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B5583995.png)
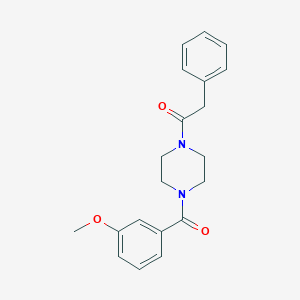
![3-(3-hydroxy-3-methylbutyl)-N-[1-(tetrahydro-2-furanylmethyl)-4-piperidinyl]benzamide](/img/structure/B5584005.png)
![4-[(4-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5584017.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(3,6-dimethylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5584036.png)
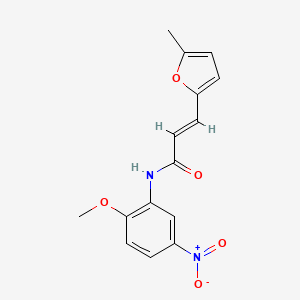

![N'-[4-(methylthio)benzylidene]benzenesulfonohydrazide](/img/structure/B5584052.png)
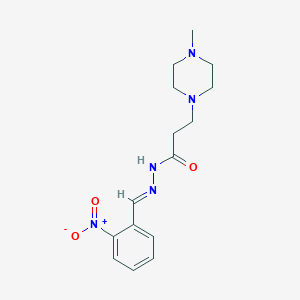
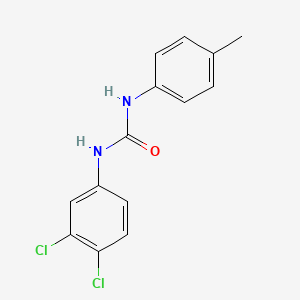
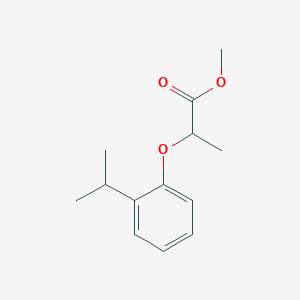
![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5584078.png)
